![molecular formula C15H10N2O4 B14505496 5-Phenylspiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione CAS No. 63971-35-7](/img/structure/B14505496.png)
5-Phenylspiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylspiro[1,3-benzodioxole-2,2’-imidazolidine]-4’,5’-dione is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylspiro[1,3-benzodioxole-2,2’-imidazolidine]-4’,5’-dione typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-benzodioxole derivatives with phenyl-substituted imidazolidine precursors can be carried out in the presence of a suitable catalyst and solvent to yield the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Phenylspiro[1,3-benzodioxole-2,2’-imidazolidine]-4’,5’-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced spiro compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzodioxole or imidazolidine rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, halides). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized spiro compounds.
Scientific Research Applications
5-Phenylspiro[1,3-benzodioxole-2,2’-imidazolidine]-4’,5’-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Mechanism of Action
The mechanism by which 5-Phenylspiro[1,3-benzodioxole-2,2’-imidazolidine]-4’,5’-dione exerts its effects involves interactions with molecular targets and pathways. For instance, it may act as an inhibitor or activator of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5’-Phenylspiro[indoline-3,2’-pyrrolidin]-2-one: This compound shares a similar spiro structure and has been studied for its biological activities.
3’-(4-Methoxyphenyl)-4’-nitro-5’-phenylspiro[indoline-3,2’-pyrrolidin]-2-one:
Uniqueness
5-Phenylspiro[1,3-benzodioxole-2,2’-imidazolidine]-4’,5’-dione is unique due to its specific combination of benzodioxole and imidazolidine rings, which imparts distinct chemical and physical properties
Properties
CAS No. |
63971-35-7 |
|---|---|
Molecular Formula |
C15H10N2O4 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
5-phenylspiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione |
InChI |
InChI=1S/C15H10N2O4/c18-13-14(19)17-15(16-13)20-11-7-6-10(8-12(11)21-15)9-4-2-1-3-5-9/h1-8H,(H,16,18)(H,17,19) |
InChI Key |
WIJHYAJXHWDMJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC4(O3)NC(=O)C(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol](/img/structure/B14505419.png)


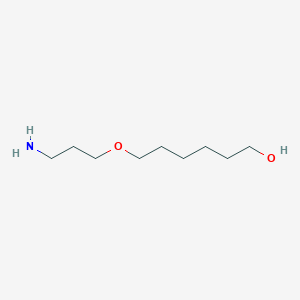
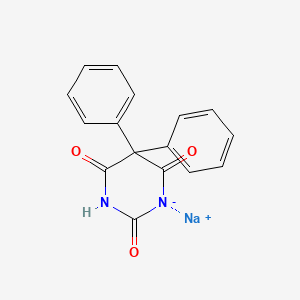
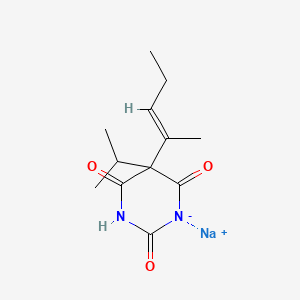
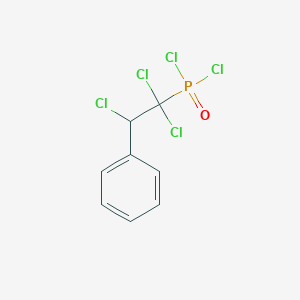
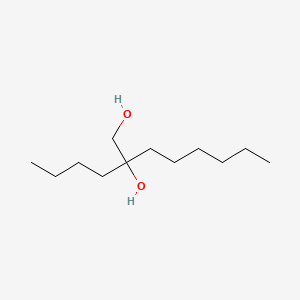
![Ethanol, 2-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14505486.png)


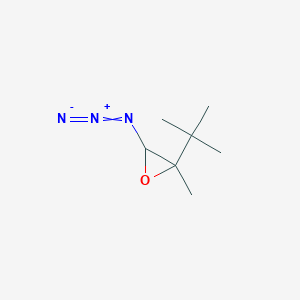
![Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B14505506.png)
